![molecular formula C8H13Cl B1587639 1-Chloro-2-octyne CAS No. 51575-83-8](/img/structure/B1587639.png)
1-Chloro-2-octyne
Overview
Description
1-Chloro-2-octyne is a propargyl halide . It has a linear formula of CH3(CH2)4C≡CCH2Cl . The molecular weight of 1-Chloro-2-octyne is 144.64 .
Synthesis Analysis
1-Chloro-2-octyne can be synthesized via the reaction with 1,3-dilithiopropyne . Organo-titanium reagent mediated coupling of 1-chloro-2-octyne has also been described .
Molecular Structure Analysis
The molecular formula of 1-Chloro-2-octyne is C8H13Cl . It has a monoisotopic mass of 144.070572 Da .
Chemical Reactions Analysis
1-Chloro-2-octyne may be used for the synthesis of 1,5-diynes, via reaction with 1,3-dilithiopropyne .
Physical And Chemical Properties Analysis
1-Chloro-2-octyne has a density of 0.9±0.1 g/cm3 and a boiling point of 190.6±13.0 °C at 760 mmHg . Its vapour pressure is 0.7±0.4 mmHg at 25°C . The flash point is 64.6±15.2 °C . The compound has a refractive index of 1.453 .
Scientific Research Applications
Organic Synthesis
1-Chloro-2-octyne is a propargyl halide . Propargyl halides are commonly used in organic synthesis due to their reactivity. They can undergo a variety of reactions, including nucleophilic substitutions and eliminations, making them versatile reagents in the synthesis of complex organic molecules .
Synthesis of 1,5-Diynes
1-Chloro-2-octyne may be used for the synthesis of 1,5-diynes, via reaction with 1,3-dilithiopropyne . Diynes are important in the synthesis of conjugated polymers and materials, and they also serve as precursors to carbenes and other reactive intermediates .
Research Use
1-Chloro-2-octyne is primarily used for research purposes . It’s often used in laboratories to study its properties and reactions. This compound is also used in the development of new synthetic methods and techniques .
Chemical Industry
In the chemical industry, 1-Chloro-2-octyne is used as a building block for the synthesis of other chemicals . Its unique structure and reactivity make it a valuable tool in the creation of new compounds .
Pharmaceutical Industry
Although there’s no direct mention of 1-Chloro-2-octyne being used in the pharmaceutical industry, propargyl halides, in general, are used in the synthesis of various pharmaceuticals. Given its structure, 1-Chloro-2-octyne could potentially be used in the synthesis of drugs .
Material Science
1,5-Diynes, which can be synthesized from 1-Chloro-2-octyne, are used in the creation of conjugated polymers . These polymers have applications in material science, particularly in the development of organic electronic devices .
Mechanism of Action
Target of Action
1-Chloro-2-octyne, also known as 1-chlorooct-2-yne, is a propargyl halide It’s known that propargyl halides are often used in organic synthesis, suggesting that they may interact with a variety of organic compounds .
Mode of Action
The mode of action of 1-Chloro-2-octyne involves its reaction with other compounds in the presence of organo-titanium reagents . This suggests that 1-Chloro-2-octyne may act as a building block in the synthesis of more complex organic compounds .
Biochemical Pathways
1-Chloro-2-octyne may be used for the synthesis of 1,5-diynes, via reaction with 1,3-dilithiopropyne . This indicates that 1-Chloro-2-octyne could play a role in the biochemical pathways leading to the formation of diynes, which are compounds containing two triple bonds .
Pharmacokinetics
Given its use in synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the reaction and the other compounds present .
Result of Action
The molecular and cellular effects of 1-Chloro-2-octyne’s action would depend on the specific compounds it’s reacting with. In the case of its reaction with 1,3-dilithiopropyne, the result is the formation of 1,5-diynes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chlorooct-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMUOQQKEAGFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402216 | |
Record name | 1-Chloro-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51575-83-8 | |
Record name | 1-Chloro-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-octyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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